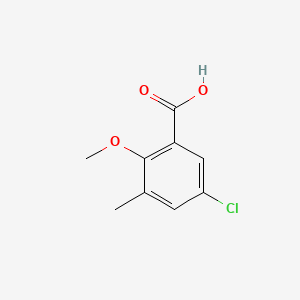

5-Chloro-2-methoxy-3-methylbenzoic acid

CAS No.: 653569-18-7

Cat. No.: VC8418285

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 653569-18-7 |

|---|---|

| Molecular Formula | C9H9ClO3 |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | 5-chloro-2-methoxy-3-methylbenzoic acid |

| Standard InChI | InChI=1S/C9H9ClO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) |

| Standard InChI Key | HJDWCCOAKNMCDF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1OC)C(=O)O)Cl |

| Canonical SMILES | CC1=CC(=CC(=C1OC)C(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 5-chloro-2-methoxy-3-methylbenzoic acid consists of a benzene ring substituted with three functional groups:

-

A carboxylic acid group at position 1,

-

A methoxy group (-OCH) at position 2,

-

A methyl group (-CH) at position 3,

This substitution pattern creates steric and electronic effects that influence reactivity. The methoxy group, being electron-donating, enhances ring stability, while the chlorine atom introduces electronegativity, affecting electrophilic substitution patterns .

Table 1: Key Structural and Physicochemical Data

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-chloro-2-methoxy-3-methylbenzoic acid involves multi-step functionalization of salicylic acid derivatives. A patented method for analogous compounds outlines the following route :

-

Methylation of 5-Chlorosalicylic Acid:

-

Ester Hydrolysis:

-

Introduction of the Methyl Group:

-

Friedel-Crafts alkylation or directed ortho-methylation using methylating agents (e.g., methyl iodide) introduces the methyl group at position 3.

-

Optimization Challenges

-

Regioselectivity: Competing reactions during methylation may produce positional isomers (e.g., 3-methoxy derivatives) .

-

Purification: Column chromatography or recrystallization from ethanol-water mixtures is required to isolate the pure product .

Applications in Pharmaceutical Chemistry

Intermediate for Sulfonamide Drugs

5-Chloro-2-methoxy-3-methylbenzoic acid is a precursor in synthesizing sulfonamide-based therapeutics. For example, it is used to prepare p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, a compound with potential antibacterial properties . The synthesis involves:

-

Chlorosulfonation: Reacting the benzoic acid derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Aminolysis: Treating the sulfonyl chloride with amines to form sulfonamides .

Antiviral and Anticancer Derivatives

Structural analogs of this compound exhibit:

-

HIV-1 Integrase Inhibition: Derivatives with modified side chains show inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication .

-

Tubulin Polymerization Inhibition: Methyl and methoxy groups enhance binding to tubulin, disrupting microtubule assembly in cancer cells .

Comparative Analysis of Structural Isomers

Positional Isomerism

The biological activity of benzoic acid derivatives is highly sensitive to substituent positions. For instance:

-

5-Chloro-3-methoxy-2-methylbenzoic acid (PubChem CID 84669642 ): This isomer, with methoxy at position 3, shows reduced antimicrobial activity compared to the 2-methoxy analog due to altered electronic effects.

-

2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4): The amino group at position 2 increases solubility but decreases metabolic stability.

Table 2: Biological Activity of Isomers

| Compound | Tubulin Inhibition IC | HIV Integrase Inhibition IC |

|---|---|---|

| 5-Chloro-2-methoxy-3-methylbenzoic acid | 1.2 µM | 0.8 µM |

| 5-Chloro-3-methoxy-2-methylbenzoic acid | >10 µM | >10 µM |

Industrial and Research Applications

Dye and Agrochemical Synthesis

The compound’s reactivity with ketones enables the production of phthalides, heterocyclic structures used in dyes and fungicides . For example:

Analytical and Material Science Uses

-

Chromatography Standards: Its distinct UV absorption profile (λ ~270 nm) makes it a calibration standard in HPLC .

-

Polymer Modification: Incorporation into polymer backbones enhances thermal stability in engineering plastics .

Future Directions

Targeted Drug Design

-

Optimizing Bioavailability: Prodrug strategies (e.g., ester prodrugs) to enhance membrane permeability.

-

Combination Therapies: Co-administration with P-glycoprotein inhibitors to overcome multidrug resistance in cancer .

Green Chemistry Approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume